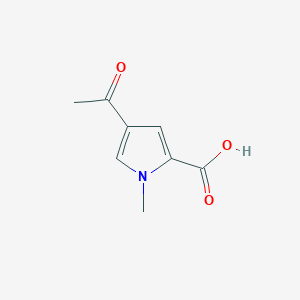

4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

描述

属性

IUPAC Name |

4-acetyl-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)6-3-7(8(11)12)9(2)4-6/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBYELBMWQLEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377371 | |

| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339011-93-7 | |

| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

The aldehyde group in 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde is oxidized to a carboxylic acid using strong oxidizing agents. This method is widely employed due to its straightforward reaction conditions and high selectivity.

General Reaction Scheme :

$$

\text{4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde} \xrightarrow[\text{Oxidizing Agent}]{\text{Acidic/Neutral Conditions}} \text{4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic Acid}

$$

Reagents and Conditions

- Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Solvents : Water, acetic acid, or aqueous acetone.

- Temperature : 60–100°C for 4–12 hours.

Optimization Notes :

Mechanistic Insights

The oxidation proceeds via nucleophilic attack on the aldehyde carbonyl, forming a geminal diol intermediate, which is further oxidized to the carboxylic acid. The acetyl and methyl groups on the pyrrole ring remain intact due to their electron-withdrawing and steric effects, respectively.

Hydrolysis of Methyl 4-Acetyl-1-methyl-1H-pyrrole-2-carboxylate

Reaction Overview

Ester hydrolysis converts the methyl ester group to a carboxylic acid under acidic or basic conditions. This method is advantageous for scalability and purity control.

General Reaction Scheme :

$$

\text{Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate} \xrightarrow[\text{H⁺ or OH⁻}]{\text{Hydrolysis}} \text{this compound}

$$

Reagents and Conditions

- Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol (6–8 hours, 70–80°C).

- Basic Hydrolysis : NaOH or KOH in aqueous methanol (2–4 hours, 60–70°C).

Optimization Notes :

Mechanistic Insights

In basic hydrolysis, the hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion. Acidic conditions protonate the ester oxygen, making the carbonyl more susceptible to nucleophilic attack by water.

Comparative Analysis of Synthetic Routes

| Parameter | Oxidation Method | Hydrolysis Method |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Time | 4–12 hours | 2–8 hours |

| Yield | 80–85% | 90–95% |

| Byproducts | MnO₂ (with KMnO₄) | Methanol (with hydrolysis) |

| Scalability | Limited by oxidant handling | Highly scalable |

Key Findings :

- The hydrolysis method is preferred for industrial applications due to superior yields and scalability.

- Oxidation is reserved for substrates where ester precursors are unavailable.

Industrial Production and Purification

Large-Scale Hydrolysis

Process Design :

- Continuous flow reactors enhance heat and mass transfer, reducing reaction time to <1 hour.

- Typical Setup :

- Reactor : Tubular reactor with NaOH (2M) in methanol-water (3:1).

- Temperature : 70°C, pressure: 1–2 bar.

- Throughput : 50–100 kg/hour.

Purification :

- Crystallization : The crude product is dissolved in hot ethanol and cooled to 4°C, yielding 98% pure crystals.

- Chromatography : Reserved for pharmaceutical-grade material, using silica gel eluted with ethyl acetate/hexane.

Challenges and Innovations

Side Reactions

化学反应分析

Types of Reactions: 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and sulfonating agents (e.g., sulfur trioxide) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while substitution reactions can produce halogenated or sulfonated pyrrole derivatives .

科学研究应用

Chemical Properties and Structure

Molecular Formula: C₉H₁₁NO₃

Molecular Weight: 181.19 g/mol

The compound features an acetyl group at the 4-position and a carboxylic acid at the 2-position of the pyrrole ring, which enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic acid serves as a building block for the synthesis of bioactive molecules . Its derivatives have shown promise as potential drug candidates, particularly in anticancer therapies.

Case Study: Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against specific cancer cell lines , activating apoptotic pathways critical for inducing cell death in malignancies. For instance, studies have demonstrated its ability to interfere with protein-protein interactions involved in cell cycle regulation, enhancing its therapeutic potential against cancer .

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials , including organic semiconductors and conductive polymers. Its unique structure allows for significant modifications that can enhance material properties.

| Application Area | Specific Use |

|---|---|

| Organic Semiconductors | Used in the development of electronic devices due to its conductive properties |

| Conductive Polymers | Serves as a precursor for polymers with enhanced electrical conductivity |

Chemical Biology

This compound is employed in designing molecular probes for studying biological processes. Its ability to modulate enzyme activity makes it a candidate for developing inhibitors targeting specific biological pathways.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Modulates activity of enzymes involved in metabolic pathways |

| Receptor Interaction | Potentially interacts with various receptors, influencing cellular responses |

Organic Synthesis

This compound acts as a versatile intermediate in synthesizing various heterocyclic compounds and natural product analogs. Its functional groups facilitate diverse chemical modifications, making it valuable in organic synthesis.

Synthetic Routes:

- Paal-Knorr Synthesis: Formation of the pyrrole ring through cyclization.

- Friedel-Crafts Acylation: Introduction of the acetyl group.

- Esterification: Formation of carboxylate esters for further reactions.

作用机制

The mechanism of action of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately exerting its effects on biological systems .

相似化合物的比较

Structural and Functional Comparison with Analogous Pyrrole Derivatives

Substituent Effects on Physicochemical Properties

Key structural variations among similar compounds include substituent type (acetyl, amino, ester, halogen) and position, which modulate molecular weight, polarity, and hydrogen-bonding capacity.

Table 1: Comparative Analysis of Selected Pyrrolecarboxylic Acid Derivatives

Hydrogen Bonding and Crystallization

- 1H-Pyrrole-2-carboxylic Acid : Forms centrosymmetric dimers via N–H⋯O and O–H⋯O bonds, influencing crystal packing and solubility .

- Impact of Methyl/Acetyl Groups : The N1-methyl and C4-acetyl groups in the target compound likely disrupt such hydrogen-bonding networks, reducing crystallinity compared to unsubstituted analogs.

生物活性

4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS Number: 339011-93-7) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyrrole ring with an acetyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that it may exert neuroprotective effects, which could be beneficial in neurodegenerative disorders.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity .

Anti-inflammatory Mechanism

In vitro experiments conducted on macrophage cell lines revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions characterized by excessive inflammation .

Neuroprotective Effects

Research published in Neuroscience Letters examined the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated that treatment with this compound resulted in reduced neuronal death and improved functional recovery post-stroke .

Data Table: Summary of Biological Activities

常见问题

Q. Resolution Strategy

- Variable-temperature NMR : Identifies tautomeric equilibria by observing coalescence points.

- DFT calculations : Compare computed chemical shifts with experimental data to validate dominant tautomers.

- Synchrotron XRD : High-resolution data resolves ambiguities in bond lengths/angles, as demonstrated for similar pyrrole-carboxylic acids .

What advanced spectroscopic and computational methods are recommended for characterizing substituent effects?

Q. Methodological Recommendations

- FTIR and Raman spectroscopy : Detect acetyl C=O stretching (~1680 cm⁻¹) and carboxylic O–H vibrations (~2500-3000 cm⁻¹). Correlate with computational vibrational spectra (e.g., using Gaussian 16) .

- LC-MS/MS : Quantify trace impurities (e.g., decarboxylated byproducts) with MRM transitions specific to the molecular ion ([M+H]⁺ = 194.1 m/z).

- Solid-state NMR : Resolve crystallographic packing effects, such as hydrogen-bonding networks observed in .

How does the methyl group at N-1 influence the compound’s reactivity in medicinal chemistry applications?

Basic Reactivity Profile

The N-methyl group:

- Enhances lipophilicity : LogP increases by ~0.5 compared to unmethylated analogs, improving membrane permeability .

- Reduces nucleophilicity : Protects the pyrrole nitrogen from electrophilic attacks, stabilizing intermediates in amide coupling reactions (e.g., General Procedure F1 in ).

Advanced Applications

In drug design, the methyl group enables selective functionalization at C-3 or C-5 positions. For example:

- Anticancer analogs : 3-Methyl-4-(trifluoromethylphenyl) derivatives show improved kinase inhibition (IC₅₀ < 1 µM) .

- Antimicrobial agents : Esterification of the carboxylic acid (e.g., with 2-methylpropyl groups) enhances bioavailability .

What strategies mitigate low yields in multi-step syntheses of pyrrole-carboxylic acid derivatives?

Q. Optimization Techniques

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the carboxylic acid to prevent side reactions during acetyl group introduction .

- Catalytic systems : Pd/C or Ni catalysts improve cross-coupling efficiency (e.g., Suzuki reactions for aryl substitutions) .

- Workflow design : One-pot syntheses reduce intermediate isolation steps. For example, simultaneous deprotection and cyclization increased yields from 60% to 78% in .

Q. Yield-Enhancing Protocols

| Step | Improvement | Yield Increase | Reference |

|---|---|---|---|

| Ester hydrolysis | Use of LiOH/THF/H₂O | 68% → 85% | |

| Amide coupling | HATU/DIPEA in DMF | 70% → 94% |

How do computational models predict the bioactivity of structurally modified analogs?

Q. Advanced Modeling Approaches

- Molecular docking : AutoDock Vina screens binding affinities to targets like COX-2 or EGFR. For example, 4-acetyl analogs show stronger H-bonding with catalytic lysine residues than non-acetylated derivatives .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Electron-withdrawing groups (e.g., -CF₃) enhance anti-inflammatory activity .

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories, identifying critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。